molecular formula C16H20N2O3 B2719903 3-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4-methoxybenzaldehyde CAS No. 1607315-54-7

3-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4-methoxybenzaldehyde

Cat. No.: B2719903
CAS No.: 1607315-54-7
M. Wt: 288.347
InChI Key: UAUXBJCIHUDECP-UHFFFAOYSA-N
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Description

3-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4-methoxybenzaldehyde is a complex organic compound that features an imidazole ring, a methoxy group, and an ethoxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4-methoxybenzaldehyde typically involves multiple steps, starting with the preparation of the imidazole ring. Common methods for synthesizing imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Various nucleophiles can be used, depending on the desired substitution pattern.

Major Products

    Oxidation: 3-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4-methoxybenzoic acid.

    Reduction: 3-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4-methoxybenzyl alcohol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

3-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4-methoxybenzaldehyde involves its interaction with biological targets through the imidazole ring. This ring can coordinate with metal ions or participate in hydrogen bonding, influencing various biochemical pathways. The methoxy and ethoxyethyl groups can modulate the compound’s solubility and reactivity, enhancing its effectiveness in specific applications.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with an imidazole ring.

    Omeprazole: An antiulcer drug containing a substituted imidazole ring.

    Metronidazole: An antibacterial and antiprotozoal agent with an imidazole core.

Uniqueness

3-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the ethoxyethyl group and the methoxybenzaldehyde moiety differentiates it from other imidazole derivatives, potentially offering unique advantages in its applications.

Properties

IUPAC Name

3-[[2-(1-ethoxyethyl)imidazol-1-yl]methyl]-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-4-21-12(2)16-17-7-8-18(16)10-14-9-13(11-19)5-6-15(14)20-3/h5-9,11-12H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUXBJCIHUDECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C1=NC=CN1CC2=C(C=CC(=C2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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